molecular formula C22H27NO4 B6664404 2-[3-[2-[4-(2-Methylpropoxy)phenyl]ethylamino]-3-oxopropyl]benzoic acid

2-[3-[2-[4-(2-Methylpropoxy)phenyl]ethylamino]-3-oxopropyl]benzoic acid

Cat. No.: B6664404
M. Wt: 369.5 g/mol
InChI Key: OTENIMYEVUJDFZ-UHFFFAOYSA-N
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Description

2-[3-[2-[4-(2-Methylpropoxy)phenyl]ethylamino]-3-oxopropyl]benzoic acid is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a benzoic acid core with a substituted phenyl group and an ethylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-[4-(2-Methylpropoxy)phenyl]ethylamino]-3-oxopropyl]benzoic acid typically involves multiple steps, including the formation of the benzoic acid core, the introduction of the substituted phenyl group, and the attachment of the ethylamino group. Common synthetic routes may involve:

    Formation of the Benzoic Acid Core: This can be achieved through the oxidation of toluene derivatives or the hydrolysis of benzoyl chloride.

    Introduction of the Substituted Phenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions to introduce the 4-(2-Methylpropoxy)phenyl group.

    Attachment of the Ethylamino Group: This can be done through nucleophilic substitution reactions, where the ethylamino group is introduced using ethylamine or related reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-[4-(2-Methylpropoxy)phenyl]ethylamino]-3-oxopropyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or benzoic acid moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[3-[2-[4-(2-Methylpropoxy)phenyl]ethylamino]-3-oxopropyl]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-[2-[4-(2-Methylpropoxy)phenyl]ethylamino]-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[2-[4-(2-Methylpropoxy)phenyl]ethylamino]-3-oxopropyl]benzoic acid
  • This compound derivatives
  • Other benzoic acid derivatives with similar substituents

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-[2-[4-(2-methylpropoxy)phenyl]ethylamino]-3-oxopropyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-16(2)15-27-19-10-7-17(8-11-19)13-14-23-21(24)12-9-18-5-3-4-6-20(18)22(25)26/h3-8,10-11,16H,9,12-15H2,1-2H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTENIMYEVUJDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CCNC(=O)CCC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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